Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 624726-16-5
VCID: VC16129406
InChI: InChI=1S/C19H18N4O4/c1-27-17(25)12-23-15-10-6-5-9-14(15)18(19(23)26)22-21-16(24)11-20-13-7-3-2-4-8-13/h2-10,20,26H,11-12H2,1H3
SMILES:
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol

Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate

CAS No.: 624726-16-5

Cat. No.: VC16129406

Molecular Formula: C19H18N4O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate - 624726-16-5

Specification

CAS No. 624726-16-5
Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
IUPAC Name methyl 2-[3-[(2-anilinoacetyl)diazenyl]-2-hydroxyindol-1-yl]acetate
Standard InChI InChI=1S/C19H18N4O4/c1-27-17(25)12-23-15-10-6-5-9-14(15)18(19(23)26)22-21-16(24)11-20-13-7-3-2-4-8-13/h2-10,20,26H,11-12H2,1H3
Standard InChI Key ACOBAXXSNGKBAJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₉H₁₈N₄O₄, corresponds to a molecular weight of 366.4 g/mol . Its IUPAC name, methyl 2-[3-[(2-anilinoacetyl)diazenyl]-2-hydroxyindol-1-yl]acetate, reflects a hybrid structure combining an indole scaffold with hydrazone and ester substituents. Key features include:

  • Indole moiety: A bicyclic aromatic system with a hydroxyl group at position 2.

  • Hydrazone bridge: A diazenyl group (-N=N-) linking the indole to a phenylaminoacetyl unit.

  • Ester group: A methyl acetate side chain at position 1 of the indole.

The canonical SMILES string, COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC=C3, further clarifies connectivity.

Spectroscopic and Computational Data

  • InChIKey: ACOBAXXSNGKBAJ-UHFFFAOYSA-N.

  • Predicted physicochemical properties:

    • Topological Polar Surface Area (TPSA): 108 Ų (indicative of moderate solubility) .

    • LogP: ~3.2 (suggesting moderate lipophilicity) .

The hydrazone linkage introduces conformational flexibility, enabling interaction with biological targets through hydrogen bonding and π-π stacking.

Synthesis and Characterization

Analytical Validation

  • Mass spectrometry: Molecular ion peak at m/z 366.4 confirms the molecular weight.

  • NMR spectroscopy: Expected signals include:

    • δ 3.7 ppm (s, 3H, ester methyl).

    • δ 10.2 ppm (s, 1H, hydrazone NH) .

Future Research Directions

  • Structure-Activity Relationship (SAR) studies: Modifying the phenylaminoacetyl group to enhance target selectivity.

  • In vivo toxicology: Assessing hepatotoxicity and pharmacokinetics in rodent models.

  • Formulation development: Exploring nanoparticle encapsulation to improve bioavailability.

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